molecular formula C23H28N2O5 B8576446 Z-LEU-PHE-OH

Z-LEU-PHE-OH

Cat. No.: B8576446
M. Wt: 412.5 g/mol
InChI Key: FGUNAJHARUGMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-LEU-PHE-OH involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps in the synthesis are:

    Protection of Amino Groups: The amino groups are protected using phenylmethoxycarbonyl (Cbz) groups to prevent unwanted reactions.

    Coupling Reaction: The protected amino acid derivatives are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired peptide bond.

    Deprotection: The Cbz groups are removed using hydrogenation or other suitable methods to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Z-LEU-PHE-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like NaI in acetone or NH3 in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Z-LEU-PHE-OH has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Z-LEU-PHE-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid
  • 2-[[4-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoic acid

Uniqueness

Z-LEU-PHE-OH is unique due to its specific structural features, such as the presence of both phenyl and methyl groups, which contribute to its distinct chemical and biological properties. These structural elements may enhance its binding affinity to molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)

InChI Key

FGUNAJHARUGMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

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